molecular formula C5H10N2O3S B1396344 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one CAS No. 1313822-83-1

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

Cat. No.: B1396344
CAS No.: 1313822-83-1
M. Wt: 178.21 g/mol
InChI Key: IKTNSKBOYUPVSL-UHFFFAOYSA-N
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Description

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one (CAS 1313822-83-1) is a chemical compound of significant interest in medicinal chemistry research, belonging to the privileged 4-thiazolidinone scaffold. This heterocyclic system is recognized as a versatile template for developing novel bioactive molecules due to its wide spectrum of pharmacological potential. The structure features a thiazolidinone core substituted at the 2-position with an amino group and at the 5-position with two hydroxymethyl groups, which may influence its physicochemical properties and biological interactions. The 4-thiazolidinone class, to which this compound belongs, has been extensively investigated and demonstrates a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and antiviral effects. The presence of the 2-amino substituent and the 5,5-bis(hydroxymethyl) moiety on the core structure suggests potential for specific target engagement and makes it a valuable intermediate for further chemical modification. Researchers utilize such scaffolds to design and synthesize new compounds for hit- and lead-optimization campaigns in drug discovery. The exocyclic double bond at the C5 position, a common feature in active 5-ene-4-thiazolidinones, is a key site for chemical modification via Knoevenagel condensation, allowing for the generation of diverse compound libraries. This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-4-7-3(10)5(1-8,2-9)11-4/h4,8-9H,1-2,6H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNSKBOYUPVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(=O)NC(S1)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one typically involves the reaction of thiazolidine derivatives with formaldehyde and primary amines. The aminomethylation process is accompanied by cyclization at the amidine fragment of the molecule, leading to the formation of a tetrahydrotriazine ring . When secondary amines are used, the aminomethylation occurs at the exocyclic nitrogen atom .

Industrial Production Methods

While specific industrial production methods for 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with hydroxymethyl groups. The method can be optimized through microwave-assisted synthesis, which enhances yield and reduces reaction time. The general synthetic pathway includes:

  • Starting Materials : Thiazolidinone derivatives and hydroxymethylating agents.
  • Reaction Conditions : Microwave irradiation to facilitate rapid reaction kinetics.
  • Yield Optimization : Adjusting temperature and time to maximize product formation.

Antimicrobial Properties

Research has demonstrated that derivatives of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one exhibit notable antimicrobial activity. A study found that compounds with similar thiazolidine structures showed:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin.
  • Antifungal Activity : Higher efficacy compared to standard antifungal agents such as bifonazole and ketoconazole .

Anticancer Potential

The thiazolidinone core structure has been investigated for its anticancer properties. Compounds derived from this scaffold have shown:

  • Inhibition of Cancer Cell Proliferation : Significant antiproliferative effects were observed in various cancer cell lines including MDA-MB-231 and HCT116 .
  • Mechanism of Action : Potential mechanisms include the inhibition of specific protein kinases (e.g., DYRK1A), which are implicated in cancer progression .

Neurological Disorders

The compound's ability to inhibit certain kinases suggests its potential use in treating neurological disorders where these enzymes play a role. Research indicates that thiazolidinone derivatives could be developed into pharmacological agents targeting neurodegenerative diseases .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of compounds related to 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one. These compounds may serve as dual inhibitors for cyclooxygenase and lipoxygenase pathways, making them candidates for treating inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified as potent inhibitors of DYRK1A; effective against several cancer cell lines.
Antimicrobial EfficacyShowed superior antibacterial and antifungal activity compared to reference drugs.
Anti-inflammatory PotentialDemonstrated dual inhibition of cyclooxygenase and lipoxygenase pathways.

Mechanism of Action

The mechanism of action of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple chemical reactions, leading to the formation of biologically active molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison with structurally related compounds, focusing on functional groups, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Bioactivity
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one 2-NH₂; 5,5-(CH₂OH)₂ C₅H₉N₂O₃S 177.21 Not reported (inferred: solubility-enhanced)
3-(4-Methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one 2-S; 3-(coumarin-acetylamino) C₂₀H₁₇N₂O₅S₂ 441.49 Antibacterial (Gram-positive/-negative)

Key Differences and Implications:

Core Functionalization: The target compound features an amino group (NH₂) and hydroxymethyl (CH₂OH) substituents, which are polar and likely to enhance aqueous solubility. In contrast, the coumarin-containing analog in has a thioxo (S) group at position 2 and a bulky coumarin-acetylamino moiety at position 3, contributing to lipophilicity and π-π stacking interactions .

Bioactivity: The coumarin-thiazolidinone hybrid (Table 1) demonstrated antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, attributed to the coumarin moiety’s known DNA gyrase inhibition and the thioxo group’s role in membrane disruption . The target compound’s bioactivity remains speculative due to a lack of direct data, but its hydrophilic groups may favor targeting intracellular pathways requiring solubility (e.g., enzyme inhibition).

Synthetic Routes: Coumarin-thiazolidinones are synthesized via condensation of thiocarbonylbisthioglycolic acid with hydrazide intermediates, followed by Schiff base formation with aldehydes . The target compound’s synthesis likely involves nucleophilic substitution or ring-closing reactions to introduce the hydroxymethyl groups.

Research Findings and Trends

  • Structure-Activity Relationship (SAR): Polar substituents (e.g., hydroxymethyl, amino) in thiazolidinones are associated with improved solubility and reduced toxicity, whereas lipophilic groups (e.g., coumarin, arylidene) enhance membrane penetration and antimicrobial efficacy .
  • The target compound’s polar groups may address these challenges but require empirical validation.

Biological Activity

Overview

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one (also referred to as thiazolidinone) is a heterocyclic compound characterized by its thiazolidine ring structure, which includes amino and hydroxymethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with various molecular targets. The compound undergoes aminomethylation reactions, leading to the formation of biologically active derivatives that can inhibit specific enzymes or modulate cellular pathways. Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse biological effects .

Biological Activities

Research has demonstrated that 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one exhibits several biological activities:

1. Antimicrobial Activity

Studies indicate that thiazolidinones possess significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

2. Anticancer Activity

The anticancer potential of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one has been explored through various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. The IC50 values for these effects range from 8.5 µM to 25.6 µM, indicating a promising therapeutic index compared to standard chemotherapeutics like cisplatin .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research has shown that modifications at specific positions on the thiazolidinone structure can enhance its antioxidant capacity, making it a candidate for further development in oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activities of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one:

  • Anticancer Study : A study evaluated the effect of this compound on six different cancer cell lines. Results indicated significant cytotoxicity with selectivity towards cancer cells over normal fibroblasts. The mechanism was linked to apoptosis induction via both extrinsic and intrinsic pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed effective inhibition at low concentrations, suggesting potential for clinical applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-oneStructureAnticancer, Antimicrobial8.5 µM - 25.6 µM
2-Amino-5,5-bis(hydroxymethyl)-4-thiazolinoneSimilar but oxidizedModerate AnticancerHigher than thiazolidinone
5-Bis(hydroxymethyl)thiazolidine-2,4-dioneOxo analogAntidiabeticNot specified

Q & A

Q. What synthetic methodologies are commonly employed for 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one?

The compound is synthesized via cyclization reactions using mercaptoacetic acid and substituted carboxylic acid hydrazides. Key steps include:

  • Cyclization : Reacting N-substituted hydrazides with mercaptoacetic acid in 1,4-dioxane under reflux .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product.
  • Characterization : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to validate the thiazolidinone core and substituents .

Q. How is structural elucidation performed for this compound?

Structural analysis relies on spectroscopic techniques:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., NH2_2 at δ 4.5–5.5 ppm), while 13C^{13}C-NMR confirms carbonyl (C=O) and thiazolidinone ring carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Optional for absolute configuration determination, though rare due to challenges in crystal growth .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., renal carcinoma) to measure IC50_{50} values .
  • Antimicrobial Testing : Disk diffusion or microdilution methods against bacterial/fungal strains, with MIC (minimum inhibitory concentration) as the endpoint .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate cyclization .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. dioxane for solubility and reaction kinetics .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using multiple concentrations and replicate experiments .
  • Cell Line Variability : Test across diverse cell models (e.g., normal vs. cancerous) to assess selectivity .
  • Mechanistic Studies : Combine transcriptomics/proteomics to identify molecular targets and rule off-target effects .

Q. How can computational methods complement experimental data for this compound?

  • Molecular Docking : Predict binding affinity to enzymes (e.g., tubulin or kinases) using AutoDock or Schrödinger .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity to guide derivative design .

Q. What advanced analytical techniques validate purity and stability?

  • HPLC-PDA : Quantify impurities using reverse-phase C18 columns and UV detection at λ = 254 nm .
  • Stability Studies : Accelerated degradation under heat/humidity to identify degradation products via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Reactant of Route 2
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

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